molecular formula C6H9NS B1268725 (1R)-1-(thiophen-2-yl)ethan-1-amine CAS No. 22038-88-6

(1R)-1-(thiophen-2-yl)ethan-1-amine

Cat. No. B1268725
CAS RN: 22038-88-6
M. Wt: 127.21 g/mol
InChI Key: LYJBVRVJQXVVPI-RXMQYKEDSA-N
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Description

Synthesis Analysis

The synthesis of 2-(thiophen-2-yl)ethanamine has been reported through a sequence of reactions starting with Knoevenagel-Doebner condensation of thiophen-2-carbaldehyde with malonic acid to yield the intermediate (E)-3-(thiophen-2-yl)acrylic acid. This intermediate then undergoes amination with thionyl chloride and ammonia to produce (E)-3-(thiophen-2-yl)acrylamide, which is finally reduced and rearranged to yield 2-(thiophen-2-yl)ethanamine (Wei Yun-yang, 2007).

Molecular Structure Analysis

The molecular structures of related compounds have been characterized by a variety of spectroscopic methods, including 1H NMR, MS, and LC analysis, to determine the structures and purities of the products and intermediates. Such detailed analyses are crucial for understanding the molecular framework and verifying the synthesis of the target compound (Wei Yun-yang, 2007).

Chemical Reactions and Properties

The chemical reactivity of (1R)-1-(thiophen-2-yl)ethan-1-amine includes its participation in C–S coupling reactions. A study demonstrates the utility of this compound in the synthesis of highly enantiopure benzylic thioethers, thioacetates, and sulfones via a copper-catalyzed stereospecific C–S coupling reaction. This process showcases the compound's versatility in forming various sulfur-containing derivatives while maintaining high enantiopurity (Wenlong Jiang et al., 2018).

Physical Properties Analysis

Physical properties, such as melting points, solubility, and crystalline structure, are critical for understanding how (1R)-1-(thiophen-2-yl)ethan-1-amine behaves under different conditions. However, specific studies focusing solely on the physical properties of this compound are limited, suggesting an area for future research.

Chemical Properties Analysis

The chemical properties of (1R)-1-(thiophen-2-yl)ethan-1-amine, including its reactivity with various reagents and under different chemical conditions, are essential for its application in synthesis and material science. Its role in catalysis, particularly in C–S coupling reactions, demonstrates its potential as a versatile building block for synthesizing a wide range of sulfur-containing organic compounds (Wenlong Jiang et al., 2018).

Scientific Research Applications

  • Organic Chemistry

    • Thiophene derivatives are among the most important aromatic heterocyclic derivatives .
    • They are synthesized by heterocyclization of readily available S-containing alkyne substrates .
    • These processes allow the construction of the thiophene ring with the desired substitution pattern in a regiospecific manner and in only one step .
  • Material Science

    • Thiophene derivatives find large application in material science .
    • They are used in the development of new materials due to their unique properties .
  • Coordination Chemistry

    • Thiophene derivatives are also used in coordination chemistry .
    • They can act as ligands to form complexes with various metals .
  • Pharmaceutical Research

    • Many molecules incorporating the thiophene nucleus have shown important pharmacological activities .
    • They are used as intermediates in the synthesis of various drugs .
  • Artificial Intelligence and Drug Discovery

    • Google DeepMind’s AlphaFold 3, an AI model, can predict the structure and interactions of all life’s molecules, including thiophene derivatives .
    • This could transform our understanding of the biological world and accelerate drug discovery .
  • Biosensors

    • Thiophene derivatives could potentially be used in the development of biosensors .
    • They could help in tracking the main scientific organisations developing this technology .

properties

IUPAC Name

(1R)-1-thiophen-2-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NS/c1-5(7)6-3-2-4-8-6/h2-5H,7H2,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYJBVRVJQXVVPI-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CS1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CS1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001291995
Record name (αR)-α-Methyl-2-thiophenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001291995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-1-(thiophen-2-yl)ethan-1-amine

CAS RN

22038-88-6
Record name (αR)-α-Methyl-2-thiophenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22038-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αR)-α-Methyl-2-thiophenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001291995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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